molecular formula C20H20F3NO2S B2819179 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 1797572-82-7

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Cat. No.: B2819179
CAS No.: 1797572-82-7
M. Wt: 395.44
InChI Key: IRWHXLJSOGOTAS-UHFFFAOYSA-N
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Description

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a synthetic organic compound characterized by a thiazepane ring, a phenyl group, and a trifluoromethyl-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multiple steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiol or disulfide compound under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazepane ring.

    Introduction of the Ethanone Moiety: The ethanone group is added through an acylation reaction, often using an acyl chloride or anhydride.

    Incorporation of the Trifluoromethyl-Substituted Phenoxy Group: This step involves the reaction of the intermediate compound with a trifluoromethyl-substituted phenol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazepane ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazepane or phenyl derivatives.

Scientific Research Applications

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

    Biology: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.

    Industry: It could be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(7-Phenyl-1,4

Properties

IUPAC Name

1-(7-phenyl-1,4-thiazepan-4-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO2S/c21-20(22,23)16-7-4-8-17(13-16)26-14-19(25)24-10-9-18(27-12-11-24)15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWHXLJSOGOTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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